molecular formula C13H12N2O B13123796 4-Methyl-6-styrylpyrimidin-5-ol

4-Methyl-6-styrylpyrimidin-5-ol

Cat. No.: B13123796
M. Wt: 212.25 g/mol
InChI Key: TZTGVLCMRVOIPD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-styrylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are important aromatic heterocycles found in many biologically active molecules, including DNA and RNA. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a styryl group at the 6-position, and a hydroxyl group at the 5-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Ethyl-substituted pyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.

Mechanism of Action

The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-6-phenylpyrimidin-5-ol: Similar structure but lacks the styryl group.

    6-Styrylpyrimidin-5-ol: Similar structure but lacks the methyl group.

    4-Methyl-5-hydroxypyrimidine: Similar structure but lacks the styryl group.

Uniqueness

4-Methyl-6-styrylpyrimidin-5-ol is unique due to the presence of both the styryl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol

InChI

InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+

InChI Key

TZTGVLCMRVOIPD-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.